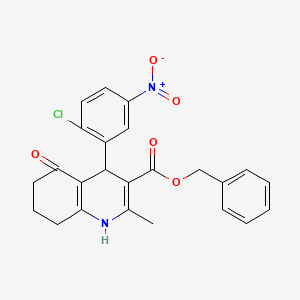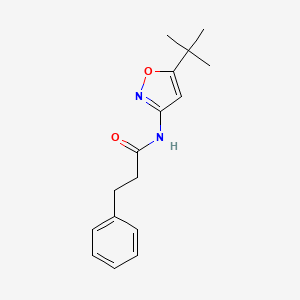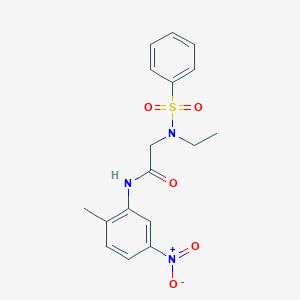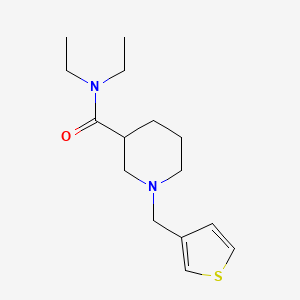![molecular formula C15H17N5O2 B5193223 N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B5193223.png)
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide is a complex organic compound that features both an indazole and an oxadiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the indazole or oxadiazole rings.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, such as fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide is unique due to its combined indazole and oxadiazole rings, which confer distinct biological activities and chemical properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9(2)14-17-12(22-20-14)7-8-16-15(21)13-10-5-3-4-6-11(10)18-19-13/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLALDAEXXGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide](/img/structure/B5193158.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5193166.png)

![ethyl 2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5193175.png)

![N,N-dimethyl-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]aniline](/img/structure/B5193186.png)



![3-allyl-2-thioxo-5-({5-[2-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5193212.png)

![2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE](/img/structure/B5193237.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-furylmethyl)methanamine](/img/structure/B5193244.png)
